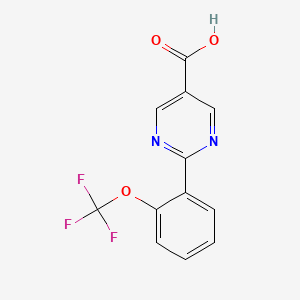
(3-Bromo-4-fluorophenyl)acetic acid ethyl ester
描述
(3-Bromo-4-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (3-Bromo-4-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like (3-Amino-4-fluorophenyl)acetic acid ethyl ester or (3-Mercapto-4-fluorophenyl)acetic acid ethyl ester can be formed.
Hydrolysis Products: (3-Bromo-4-fluorophenyl)acetic acid.
Reduction Products: (3-Bromo-4-fluorophenyl)ethanol.
科学研究应用
(3-Bromo-4-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
- (3-Bromo-4-chlorophenyl)acetic acid ethyl ester
- (3-Bromo-4-methylphenyl)acetic acid ethyl ester
- (3-Bromo-4-nitrophenyl)acetic acid ethyl ester
Comparison: Compared to its analogs, (3-Bromo-4-fluorophenyl)acetic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s chemical stability and reactivity.
属性
IUPAC Name |
ethyl 2-(3-bromo-4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWNXKVMDNGRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
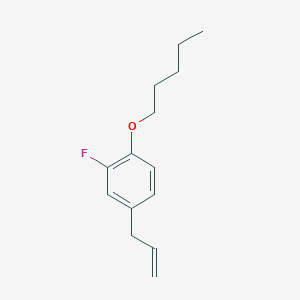
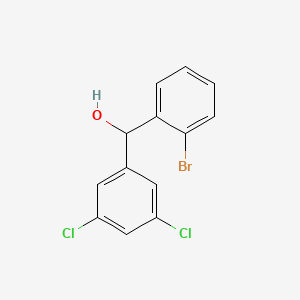
![4-[(Allyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7989334.png)
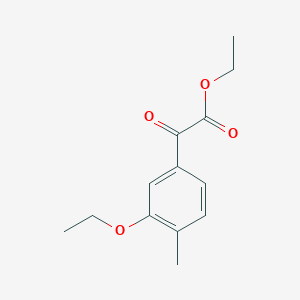
![1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989354.png)
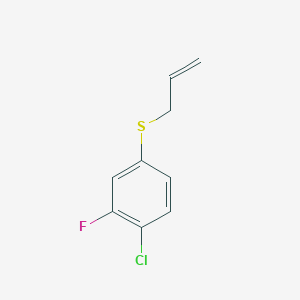

![O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989379.png)
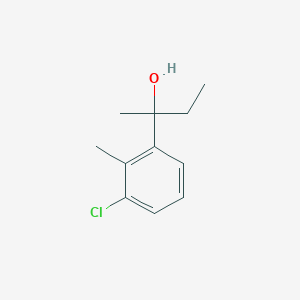
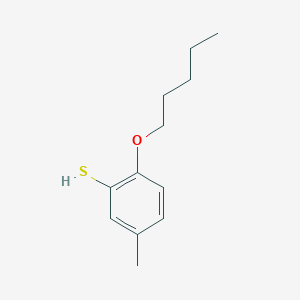
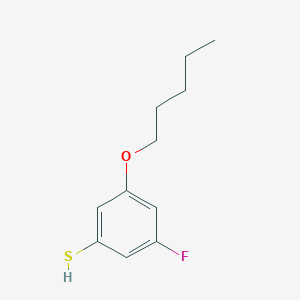
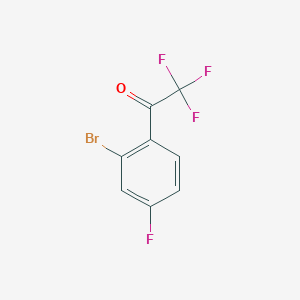
![2-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7989418.png)
